molecular formula C23H23N3O3S B607525 Foliglurax dihydrochloride CAS No. 1883329-51-8

Foliglurax dihydrochloride

Cat. No.: B607525
CAS No.: 1883329-51-8
M. Wt: 421.52
InChI Key: ZTEDNASHAWNBKQ-PLRJNAJWSA-N
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Description

Foliglurax dihydrochloride, also known by its developmental code names PXT-002331 and DT2331, is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This compound is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . It has shown potential in reducing motor disability and alleviating levodopa-induced dyskinesia in preclinical models .

Mechanism of Action

Foliglurax acts as a positive allosteric modulator of mGluR4. By enhancing the activity of this receptor, it aims to modulate glutamatergic signaling pathways, potentially impacting motor control and alleviating symptoms associated with Parkinson’s disease .

Physical and Chemical Properties

  • Solubility : Foliglurax dihydrochloride is typically more water-soluble than the free base form .

Future Directions

: Wikipedia - Foliglurax : Charvin D, Pomel V, Ortiz M, Frauli M, Scheffler S, Steinberg E, et al. (October 2017). “Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4”. Journal of Medicinal Chemistry. 60 (20): 8515–8537. doi:10.1021/acs.jmedchem.7b00991. PMID 28902994. : Rascol O, Medori R, Baayen C, Such P, Meulien D (February 2022). “A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson’s Disease”. Movement Disorders. 37 (5): 1088–1093. doi:10.1002/mds.28970. PMC 9303267. PMID 35218231.

Preparation Methods

The synthetic route for Foliglurax dihydrochloride involves several steps, starting with the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail .

Chemical Reactions Analysis

Foliglurax dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.2ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;;/h3-5,11-15,27H,1-2,6-10H2;2*1H/b25-19+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFSBHGWAUQIN-DUOAXNJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883329-51-8
Record name Foliglurax dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883329518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOLIGLURAX DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9RX0V48SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Foliglurax dihydrochloride
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Foliglurax dihydrochloride

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